![molecular formula C11H10F2N2O3 B2699460 (3As,9aR)-5,8-difluoro-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrole-2-carboxamide CAS No. 1942416-88-7](/img/structure/B2699460.png)
(3As,9aR)-5,8-difluoro-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is based on the reaction of chloropyridazin-3-one with catechol in the presence of potassium carbonate. This reaction yields the corresponding [1,4]benzodioxino[2,3-c and/or 2,3-d]pyridazinones. The specific synthetic route may vary, but it typically includes cyclization steps and functional group transformations .
Molecular Structure Analysis
The molecular structure of (3As,9aR)-5,8-difluoro-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrole-2-carboxamide consists of a pyrrole ring fused with a benzodioxinone moiety. The two fluorine atoms are positioned at the 5th and 8th positions. Detailed spectroscopic analyses (IR, NMR) confirm the presence of amide carbonyl groups and other functional groups .
Wissenschaftliche Forschungsanwendungen
Synthesis of Fused 1,3-Cyclohexadiene Systems
Research by Noguchi et al. (1986) discusses the synthesis of 3a,4,5,7a-tetrahydro-1-oxoisoindoline-5,7a-carbolactones using a similar compound. These are versatile intermediates for polycyclic compounds and benzo-fused heterocycles, showcasing the chemical's utility in complex molecular synthesis (Noguchi et al., 1986).
Development of Polyheterocyclic Systems
Bakhite et al. (2005) have explored the creation of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems using compounds with structural similarities. These findings highlight the potential of such compounds in developing novel polyheterocyclic systems (Bakhite et al., 2005).
Antibacterial Activity
The study by Mobinikhaledi et al. (2006) indicates that compounds similar to the one have potential antibacterial applications. Their research on N-(3-Hydroxy-2-pyridyl)benzamides demonstrates this potential against various bacteria, suggesting a similar possibility for our compound of interest (Mobinikhaledi et al., 2006).
Anticonflict Activity and Memory Impairment Lessening
Kawakubo et al. (1990) explored the anticonflict activity and memory impairment reduction of compounds including [1]benzothieno[2,3-c]pyridines. The findings suggest potential neurological applications, such as anxiety reduction or memory enhancement (Kawakubo et al., 1990).
Antiarrhythmic Properties
Hankovszky et al. (1986) studied N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline- and -pyrrolidine-3-carboxamides, compounds with structural resemblances, for their antiarrhythmic properties. This suggests potential cardiovascular therapeutic uses for the chemical (Hankovszky et al., 1986).
Polyamide Synthesis
Research by Hsiao et al. (1999) on aromatic polyamides derived from similar compounds demonstrates the chemical's applicability in polymer science, particularly in developing materials with specific thermal and solubility properties (Hsiao et al., 1999).
Formation of Supramolecular Structures
Wang et al. (2014) have shown that compounds structurally similar to the chemical of interest can participate in the formation of intricate supramolecular structures through hydrogen bonding, which is crucial in materials science and nanotechnology (Wang et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3aR,9aS)-5,8-difluoro-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O3/c12-5-1-2-6(13)10-9(5)17-7-3-15(11(14)16)4-8(7)18-10/h1-2,7-8H,3-4H2,(H2,14,16)/t7-,8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPVWOPGYMZYNG-OCAPTIKFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C(=O)N)OC3=C(C=CC(=C3O2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1C(=O)N)OC3=C(C=CC(=C3O2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3As,9aR)-5,8-difluoro-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrole-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.